4-Chloro-3-formyl-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-formyl-5-nitrobenzonitrile is an organic compound with the molecular formula C8H3ClN2O3 It is a derivative of benzonitrile, characterized by the presence of chloro, formyl, and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-formyl-5-nitrobenzonitrile typically involves the nitration of 4-chloro-3-formylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration and decomposition of the product. The reaction is usually conducted under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-formyl-5-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Chloro-3-amino-5-nitrobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Chloro-3-carboxy-5-nitrobenzonitrile.
Scientific Research Applications
4-Chloro-3-formyl-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-formyl-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group can facilitate electron transfer processes, while the formyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzonitrile: Lacks the formyl group, making it less versatile in certain chemical reactions.
4-Chloro-3-formylbenzonitrile:
4-Chloro-3,5-dinitrobenzonitrile: Contains an additional nitro group, which can alter its chemical properties and reactivity.
Uniqueness
4-Chloro-3-formyl-5-nitrobenzonitrile is unique due to the combination of chloro, formyl, and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C8H3ClN2O3 |
---|---|
Molecular Weight |
210.57 g/mol |
IUPAC Name |
4-chloro-3-formyl-5-nitrobenzonitrile |
InChI |
InChI=1S/C8H3ClN2O3/c9-8-6(4-12)1-5(3-10)2-7(8)11(13)14/h1-2,4H |
InChI Key |
ALNFCJOLJCEHGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.